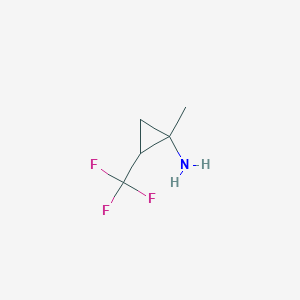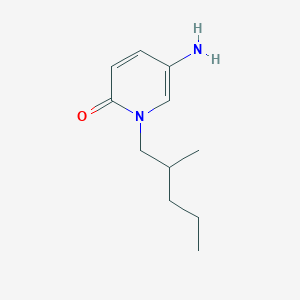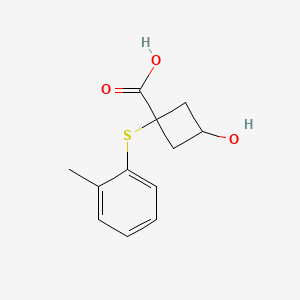
(R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound
This compound belongs to the class of sulfonamides and features both a methoxy group (–OCH₃) and a sulfonamide group (–SO₂NH–). It is optically active due to its chiral center.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene. One common method involves the reaction of an appropriate aryl halide (such as bromobenzene) with a methylsulfonamide nucleophile. The reaction proceeds via nucleophilic aromatic substitution (SNAr) and results in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The choice of base (e.g., potassium carbonate, K₂CO₃) and reaction time influences the yield and selectivity.
Industrial Production Methods: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Chemical Reactions Analysis
Reactivity: ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone.
Reduction: Reduction of the sulfonamide group yields the amine derivative.
Substitution: SNAr reactions allow for substitution of the methoxy group or the sulfonamide group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the aryl halide.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Sulfone formation.
- Reduction: Amines or hydroxylamines.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry:
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene serves as a building block in organic synthesis.
- It participates in the design of novel ligands for transition metal complexes.
- The compound’s sulfonamide moiety may interact with enzymes or receptors.
- It could be explored as a potential drug candidate due to its unique structure.
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene finds applications in fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its sulfonamide group suggests potential inhibition of enzymes or protein targets.
Comparison with Similar Compounds
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene stands out due to its chiral nature and sulfonamide functionality.
- Similar compounds include other sulfonamides, aryl ethers, and chiral molecules.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3/t12-/m1/s1 |
InChI Key |
MWKKHJXJLJJQNF-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)[S@](=N)(=O)C |
Canonical SMILES |
COC1=CC(=CC=C1)S(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)








